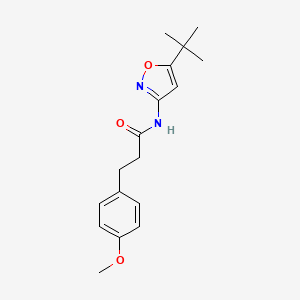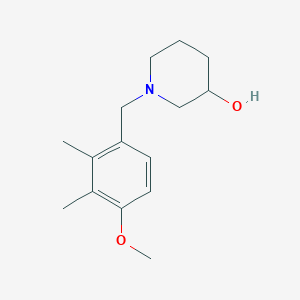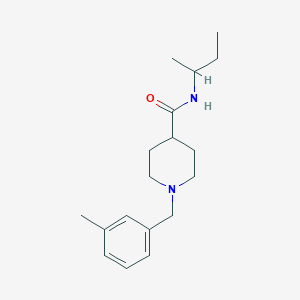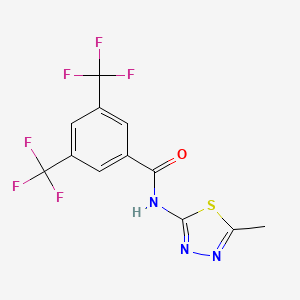![molecular formula C17H20FN3O2S B5203394 1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine, commonly known as FPPE, is a chemical compound that has shown promising results in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential as a therapeutic agent in various diseases.
作用機序
The exact mechanism of action of FPPE is not fully understood. However, it is believed to act as a modulator of neurotransmitters, particularly dopamine, serotonin, and norepinephrine. FPPE has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and hippocampus, which are areas of the brain involved in mood regulation and memory. It has also been shown to inhibit the reuptake of norepinephrine, which can lead to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
FPPE has been shown to have various biochemical and physiological effects. It can modulate the levels of neurotransmitters in the brain, which can affect mood, behavior, and cognitive function. FPPE has also been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to neurodegenerative diseases and chronic inflammation. In animal models, FPPE has been shown to improve cognitive function and memory, reduce anxiety and depression-like behavior, and protect against neurotoxicity.
実験室実験の利点と制限
FPPE has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. FPPE has also been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using FPPE in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and duration of treatment. FPPE may also have off-target effects that need to be considered when interpreting experimental results.
将来の方向性
There are several future directions for the study of FPPE. One area of research is to investigate its potential as a therapeutic agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is to explore its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, more studies are needed to understand the long-term effects of FPPE and its potential for drug development.
合成法
The synthesis of FPPE involves a series of chemical reactions that start with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride. This compound is then reacted with 1-(2-pyridyl)ethylpiperazine to obtain FPPE. The yield of FPPE can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
FPPE has been studied for its potential as a therapeutic agent in various diseases, including depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective and anti-inflammatory properties. In vitro and in vivo studies have shown that FPPE can modulate the activity of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and regulate the expression of pro-inflammatory cytokines. FPPE has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(2-pyridin-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-15-4-6-17(7-5-15)24(22,23)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWYGPFQOOKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonyl]-4-[2-(pyridin-2-yl)ethyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)

![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)





![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)